N-cyclopropylhydrazinecarbothioamide

Description

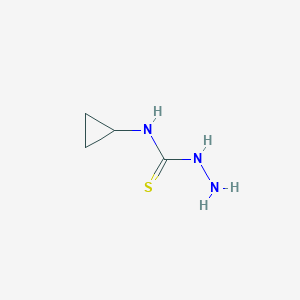

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-cyclopropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3S/c5-7-4(8)6-3-1-2-3/h3H,1-2,5H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYSVPJSANLOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365205 | |

| Record name | N-cyclopropylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122813-75-6 | |

| Record name | N-cyclopropylhydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-cyclopropylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Cyclopropylhydrazinecarbothioamide

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-cyclopropylhydrazinecarbothioamide, a valuable heterocyclic building block for drug discovery and development. The document details the principal synthetic methodology, explores the underlying reaction mechanism, and presents a detailed experimental protocol. It is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the practical execution and characterization of this synthesis. The guide emphasizes the scientific rationale behind procedural steps, ensuring a reproducible and self-validating process.

Introduction: The Strategic Value of the Cyclopropyl Thiosemicarbazide Scaffold

In modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to enhancing pharmacological profiles. The cyclopropyl group is a widely used bioisostere for phenyl rings or bulky alkyl groups, often improving metabolic stability, binding affinity, and membrane permeability. Its inherent strain and unique electronic properties can confer favorable conformations upon parent molecules.

Simultaneously, the thiosemicarbazide core is a versatile pharmacophore and a crucial intermediate in the synthesis of numerous bioactive heterocycles, including 1,2,4-triazoles and 1,3,4-thiadiazoles. Thiosemicarbazide derivatives and their subsequent products, thiosemicarbazones, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and antifungal properties.

The fusion of these two moieties in This compound (specifically, 4-cyclopropylthiosemicarbazide) creates a building block of significant interest. It provides a synthetic handle for the development of novel therapeutic agents that leverage the benefits of both the cyclopropyl ring and the thiosemicarbazide pharmacophore. This guide focuses on the most direct and efficient synthesis of this compound, providing the necessary technical depth for its successful preparation and validation in a research setting.

Core Synthesis Pathway: Nucleophilic Addition of Hydrazine to Cyclopropyl Isothiocyanate

The most robust and straightforward synthesis of this compound involves the direct nucleophilic addition of hydrazine hydrate to cyclopropyl isothiocyanate. This reaction is highly efficient and proceeds under mild conditions, making it suitable for laboratory-scale synthesis.

The overall reaction is as follows:

Cyclopropyl Isothiocyanate + Hydrazine Hydrate → this compound

This pathway is favored due to the commercial availability and reactivity of the starting materials. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the electrophilic carbon of the isothiocyanate group.

Mechanistic Insights

The formation of this compound is a classic example of nucleophilic addition to a heterocumulene system. The reaction mechanism proceeds through a well-defined, uncatalyzed pathway.

-

Nucleophilic Attack: The terminal amino group (-NH₂) of hydrazine is the more sterically accessible and electronically available nucleophile. Its lone pair of electrons attacks the electrophilic central carbon atom of the isothiocyanate group (-N=C=S).

-

Intermediate Formation: This attack leads to the formation of a transient, zwitterionic intermediate.

-

Proton Transfer: A rapid intramolecular proton transfer from the newly bonded nitrogen to the nitrogen of the former isothiocyanate group occurs, neutralizing the charges and yielding the stable thiosemicarbazide product.

This mechanism is generally fast and high-yielding at room temperature.

Experimental Protocol

This protocol describes a self-validating system for the synthesis of this compound on a laboratory scale. The causality behind each step is explained to ensure both safety and success.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Source | Notes |

| Cyclopropyl Isothiocyanate | C₄H₅NS | 99.16 | - | Commercial | Corrosive, handle in fume hood. |

| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | ~64% | Commercial | Toxic & Corrosive. Handle with extreme care in a fume hood. |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof | Commercial | Reaction solvent. |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Commercial | Optional wash solvent. |

Step-by-Step Methodology

Safety Precaution: This reaction must be conducted in a well-ventilated fume hood. Hydrazine hydrate is a suspected carcinogen and is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.

-

Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition:

-

To the flask, add ethanol (20 mL).

-

Add hydrazine hydrate (1.0 g, ~20 mmol, 1.0 eq).

-

Begin stirring the solution at room temperature.

-

Slowly add cyclopropyl isothiocyanate (1.98 g, 20 mmol, 1.0 eq) dropwise to the stirring hydrazine solution over 10-15 minutes.

-

Causality: The dropwise addition controls the initial exotherm of the reaction. Ethanol is an excellent solvent as it dissolves the reactants and allows the product, which is often less soluble, to precipitate upon formation.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature. The reaction is typically rapid, and a white precipitate should begin to form within 30-60 minutes.

-

To ensure completion, continue stirring for an additional 2-3 hours.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The disappearance of the isothiocyanate spot indicates reaction completion.

-

-

Product Isolation:

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of ice-cold ethanol (2 x 10 mL) to remove any unreacted starting materials. A wash with cold toluene can also be effective.

-

Causality: Washing with a cold solvent minimizes the loss of product due to dissolution while effectively removing impurities.

-

-

Drying and Purification:

-

Dry the collected solid under vacuum at 40-50°C for several hours until a constant weight is achieved.

-

For most applications, the product is of sufficient purity. If further purification is required, recrystallization from ethanol or an ethanol/water mixture can be performed.

-

Overall Workflow Visualization

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are representative of what is expected for 4-substituted thiosemicarbazides.

| Analysis Technique | Characteristic Feature | Expected Result |

| Melting Point | Sharp range | Dependent on purity; literature comparison. |

| FT-IR (KBr, cm⁻¹) | N-H stretching (amide/amine) | 3400-3100 (multiple bands) |

| C=S stretching (thione) | ~1550-1480 (strong, often coupled) | |

| N-H bending | ~1620-1580 | |

| ¹H NMR (DMSO-d₆) | -NH₂ protons | Broad singlet, ~4.5-5.0 ppm |

| -NH- (hydrazine) proton | Singlet, exchangeable with D₂O, ~8.0-8.5 ppm | |

| -NH- (cyclopropyl) proton | Singlet/triplet, exchangeable with D₂O, ~7.5-8.0 ppm | |

| -CH- (cyclopropyl) proton | Multiplet, ~2.5-2.8 ppm | |

| -CH₂- (cyclopropyl) protons | Multiplets, ~0.4-0.8 ppm | |

| ¹³C NMR (DMSO-d₆) | C=S (thione) carbon | ~180-185 ppm |

| -CH- (cyclopropyl) carbon | ~30-35 ppm | |

| -CH₂- (cyclopropyl) carbons | ~5-10 ppm | |

| Mass Spec. (ESI+) | Molecular Ion Peak | [M+H]⁺ corresponding to C₄H₉N₃S (m/z ~148.06) |

Alternative Synthetic Route

An alternative, though less direct, pathway involves the reaction of cyclopropylhydrazine with a thiocyanate salt, such as potassium thiocyanate (KSCN), under acidic conditions. This route first generates an in situ isothiocyanic acid which then reacts with the hydrazine. This method is generally used for synthesizing 1-substituted thiosemicarbazides.

Cyclopropylhydrazine + KSCN + H⁺ → 1-Cyclopropylthiosemicarbazide + K⁺

This method can be advantageous if cyclopropylhydrazine is more readily available than cyclopropyl isothiocyanate. However, it can be lower yielding and may produce side products.

Conclusion and Future Directions

The synthesis of this compound via the nucleophilic addition of hydrazine hydrate to cyclopropyl isothiocyanate is a reliable, efficient, and scalable method. This guide provides the fundamental knowledge, mechanistic understanding, and a detailed protocol to enable researchers to confidently produce this valuable building block.

The resulting compound is a versatile precursor for further synthetic elaboration. It can readily undergo condensation reactions with aldehydes and ketones to form a library of N-cyclopropyl-substituted thiosemicarbazones, which are prime candidates for screening in antimicrobial, anticancer, and other pharmacological assays. Furthermore, the thiosemicarbazide can be cyclized to form various five-membered heterocyclic systems, opening avenues for the exploration of novel chemical space in drug discovery.

References

- Azad, M. I., Kuddus, M., & Al-Rashida, M. (2019). THIOSEMICARBAZONE COMPLEXES AS VERSATILE MEDICINAL CHEMISTRY AGENTS: A REVIEW. Journal of Drug Delivery and Therapeutics, 9(3), 579-587.

- Pelosi, G. (2010). Thiosemicarbazone metal complexes: from chemistry to activity.

- Campbell, M. J. M. (1975). Transition metal complexes of thiosemicarbazide and thiosemicarbazones. Coordination Chemistry Reviews, 15(2-3), 279-319.

-

Reddit User Discussion. (2023). Reaction of isothiocyanate. r/OrganicChemistry. Available at: [Link]

- Molla, M. E., Abser, M. N., & Islam, M. M. (Year). Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing Long Alkyl Chains and their Corresponding Thiosemicarbazones. Jahangirnagar University Journal of Science.

- Barbuceanu, S. F., et al. (2013). ANTIMICROBIAL ACTIVITY INVESTIGATION OF SOME THIOSEMICARBAZIDES AND THEIR CYCLIZATION PRODUCTS. Farmacia, 61(1), 112-120.

- Fakhr, I. M. I., et al. (2014). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Molecules, 19(9), 13694-13715.

- Kumar, A., et al. (2021). An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry, 33(9), 1993-2004.

- Dincel, E. D., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4059.

- Abdel-Wahab, B. F., et al. (2012). (PDF) Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 33(1), 59-86.

- Liesen, A. P., et al. (2010). Microwave-Assisted Synthesis of New N1,N4-Substituted Thiosemicarbazones. Molecules, 15(5), 3426-3446.

- Al-Omair, M. A. (2015).

- Organic Syntheses Procedure. (Year). Preparation of (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses, 91, 1-15.

An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropylhydrazinecarbothioamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclopropylhydrazinecarbothioamide, a molecule of interest in contemporary drug discovery and development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues, theoretical predictions, and established analytical methodologies to offer a robust profile for researchers, scientists, and drug development professionals. The guide details a proposed synthetic route, predicted structural and physical characteristics, and a thorough exposition of the experimental protocols required for their empirical validation. Our approach is grounded in fundamental chemical principles to provide not just data, but a framework for understanding the causality behind the compound's behavior.

Introduction and Molecular Overview

This compound belongs to the thiosemicarbazide class of compounds, which are recognized for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The incorporation of a cyclopropyl moiety is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The unique structural features of this compound—a hydrazine group, a thiocarbonyl group, and a cyclopropyl ring—confer upon it a distinct set of physicochemical properties that are critical to its pharmacokinetic and pharmacodynamic profile.

This guide will systematically explore these properties, providing both predicted values and the detailed experimental methodologies for their determination. Understanding these characteristics is paramount for formulation development, analytical method development, and predicting the in vivo behavior of this promising compound.

Chemical Structure and Identifiers

The foundational step in characterizing any chemical entity is to define its structure and associated identifiers.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

To a stirred solution of cyclopropyl isothiocyanate (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethanol/water mixture) to yield pure this compound.

-

Dry the purified product under vacuum.

Physicochemical Properties: Predicted Values and Experimental Determination

The following sections detail the predicted physicochemical properties of this compound and provide comprehensive protocols for their experimental determination.

Physical State and Appearance

-

Predicted: White to off-white crystalline solid at room temperature. This prediction is based on the common physical state of similar low molecular weight thiosemicarbazide derivatives.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

-

Predicted Range: 140 - 160 °C. This estimation is based on the melting points of analogous compounds such as N-phenylhydrazinecarbothioamide (167-170 °C) and considering the effect of the cyclopropyl group versus a phenyl group.

Table 2: Experimental Protocol for Melting Point Determination

| Step | Procedure | Rationale |

| 1. Sample Preparation | Finely powder a small amount of the dry sample. Pack the powder into a capillary tube to a height of 2-3 mm. [2][3] | A finely powdered and well-packed sample ensures uniform heat distribution and accurate observation of the melting process. |

| 2. Instrument Setup | Place the capillary tube in a calibrated melting point apparatus. [2] | A calibrated instrument is essential for accurate temperature measurement. |

| 3. Initial Determination | Heat the sample rapidly to get an approximate melting range. | This saves time by quickly identifying the temperature range of interest. |

| 4. Accurate Determination | Repeat with a fresh sample, heating slowly (1-2 °C/min) as the temperature approaches the approximate melting point. [2] | A slow heating rate allows for thermal equilibrium to be established, resulting in a precise melting range. |

| 5. Data Recording | Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range. | A narrow melting range (typically < 2 °C) is indicative of high purity. |

Solubility Profile

Solubility is a key determinant of a drug's bioavailability and is crucial for formulation development.

-

Predicted Solubility:

-

Water: Sparingly soluble to slightly soluble. The presence of polar N-H and C=S groups should allow for some aqueous solubility.

-

Polar Organic Solvents (e.g., Ethanol, Methanol, DMSO, DMF): Soluble.

-

Nonpolar Organic Solvents (e.g., Hexane, Toluene): Insoluble.

-

Table 3: Experimental Protocol for Qualitative Solubility Determination

| Step | Procedure | Rationale |

| 1. Sample Preparation | Weigh approximately 10 mg of the compound into a series of test tubes. | A consistent amount of solute allows for a standardized comparison of solubility across different solvents. |

| 2. Solvent Addition | Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, hexane) to each test tube. | A range of solvents with varying polarities provides a comprehensive solubility profile. |

| 3. Mixing | Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C). [1][4] | Ensures that the system reaches equilibrium. |

| 4. Observation | Visually inspect the mixture for the presence of undissolved solid. | Classify as "soluble," "sparingly soluble," or "insoluble." |

| 5. pH-Dependent Solubility | For aqueous insolubility, repeat the test using 5% HCl and 5% NaOH solutions. [5][6] | Determines if the compound has basic or acidic functional groups that can be protonated or deprotonated to form more soluble salts. |

Acid Dissociation Constant (pKa)

The pKa value is critical for predicting the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. This compound has both potentially acidic (N-H) and basic (amino and thioamide groups) centers.

-

Predicted pKa:

-

Basic pKa: ~2-4 (for the hydrazine nitrogen).

-

Acidic pKa: ~10-12 (for the thioamide N-H). These predictions are based on typical pKa values for similar functional groups.

-

Caption: Workflow for pKa determination by potentiometric titration.

Table 4: Experimental Protocol for pKa Determination by Potentiometric Titration

| Step | Procedure | Rationale |

| 1. Instrument Calibration | Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [7][8] | Ensures accurate pH measurements. |

| 2. Sample Preparation | Prepare a dilute solution of the compound (e.g., 1-5 mM) in water. If solubility is low, a co-solvent like methanol or DMSO may be used, and the aqueous pKa can be extrapolated. [9] | A known concentration is necessary for accurate titration. |

| 3. Titration | Titrate the solution with a standardized solution of HCl to determine basic pKa values, and with a standardized solution of NaOH to determine acidic pKa values. Add the titrant in small increments. [7][8] | Gradual addition of titrant allows for the precise construction of the titration curve. |

| 4. Data Collection | Record the pH after each addition of titrant, allowing the reading to stabilize. | Generates the data points for the titration curve. |

| 5. Data Analysis | Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. [10] | The half-equivalence point is where the concentrations of the protonated and deprotonated species are equal. |

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. [11][12]

-

Predicted ¹H NMR (in DMSO-d₆):

-

Cyclopropyl protons: Multiplets in the range of 0.4-0.8 ppm and 2.5-2.9 ppm.

-

NH protons: Broad singlets, with chemical shifts highly dependent on concentration and temperature. Expected ranges are ~4.5-5.5 ppm (hydrazine NH₂) and ~8.0-9.5 ppm (thioamide NHs).

-

-

Predicted ¹³C NMR (in DMSO-d₆):

-

Cyclopropyl carbons: Peaks in the range of 5-15 ppm and 30-40 ppm.

-

Thiocarbonyl carbon (C=S): A characteristic downfield peak around 180-185 ppm.

-

Table 5: General Protocol for NMR Spectroscopic Analysis

| Step | Procedure | Rationale |

| 1. Sample Preparation | Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. | Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. |

| 2. Instrument Setup | Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. | Locking and shimming are crucial for obtaining high-resolution spectra. |

| 3. Data Acquisition | Acquire ¹H, ¹³C, and, if desired, 2D NMR spectra (e.g., COSY, HSQC) using standard pulse programs. [13] | Different NMR experiments provide complementary information for unambiguous structure elucidation. |

| 4. Data Processing and Interpretation | Process the raw data (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign peaks based on chemical shifts, coupling constants, and 2D correlations. [14][15] | Proper processing and interpretation lead to the confirmation of the molecular structure. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. [16][17]

-

Predicted Characteristic IR Absorptions (cm⁻¹):

-

N-H stretching: 3100-3400 (multiple bands, can be broad)

-

C-H stretching (cyclopropyl): ~3000-3100

-

C=S stretching (thioamide I band): ~1500-1550

-

N-H bending: ~1600-1650

-

Table 6: General Protocol for FT-IR Spectroscopic Analysis (ATR)

| Step | Procedure | Rationale |

| 1. Background Scan | Record a background spectrum of the empty ATR crystal. [18] | This removes interference from atmospheric CO₂ and water vapor. |

| 2. Sample Application | Place a small amount of the solid sample directly onto the ATR crystal. | ATR is a convenient technique for solid samples, requiring minimal preparation. |

| 3. Sample Scan | Apply pressure to ensure good contact between the sample and the crystal, and acquire the sample spectrum. [18] | Good contact is necessary for a strong signal. |

| 4. Data Interpretation | Identify the characteristic absorption bands and assign them to the corresponding functional groups. [19] | The presence of key functional groups confirms the identity of the compound. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for assessing the purity of a compound and confirming its molecular weight. [20][21]

-

Expected Result: A single major peak in the chromatogram with a mass spectrum showing the protonated molecule [M+H]⁺ at m/z 132.2.

Table 7: General Protocol for LC-MS Analysis

| Step | Procedure | Rationale |

| 1. Sample Preparation | Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). | The sample must be fully dissolved in a solvent compatible with the mobile phase. |

| 2. Method Development | Select an appropriate HPLC column (e.g., C18) and mobile phase (e.g., water/acetonitrile with a modifier like formic acid). Develop a gradient or isocratic elution method. [22] | Proper chromatographic conditions are needed to achieve good peak shape and separation from any impurities. |

| 3. MS Parameter Optimization | Optimize the mass spectrometer parameters (e.g., ionization mode, capillary voltage, fragmentation energy) for the target compound. | Optimization ensures high sensitivity and accurate mass measurement. |

| 4. Data Acquisition | Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra. | This provides data on both the retention time and the mass-to-charge ratio of the compound and any impurities. |

| 5. Data Analysis | Integrate the peak in the TIC to determine purity (as % area). Confirm the molecular weight from the mass spectrum. | This provides a quantitative measure of purity and confirms the identity of the compound. |

Conclusion

This technical guide has presented a detailed physicochemical profile of this compound, a compound with significant potential in medicinal chemistry. While direct experimental data remains to be published, the predictions and comprehensive experimental protocols detailed herein provide a solid foundation for researchers. The proposed synthesis offers a practical route to obtaining the material, and the outlined analytical methodologies represent the gold standard for its characterization. Adherence to these protocols will enable the generation of reliable and reproducible data, which is essential for advancing the development of this compound as a potential therapeutic agent.

References

-

Experiment 1 - Melting Points. [Link]

-

Solubility test for Organic Compounds. [Link]

-

4.3: Melting Point Determination Procedure - Chemistry LibreTexts. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

Melting point determination. [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

PubChem. [Link]

-

Chemicalize - Instant Cheminformatics Solutions. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

-

Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - NIH. [Link]

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI. [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - PubMed. [Link]

-

9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. [Link]

-

Hydrazinecarbothioamide group in the synthesis of heterocycles - arkat usa. [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - Turkish Journal of Pharmaceutical Sciences. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Identity and Purity - Small Molecules - Pacific BioLabs. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

How to Determine the Structure of Organic Molecules by NMR Spectroscopy: Example of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in Solution - ResearchGate. [Link]

-

7: FT-IR Spectroscopy (Experiment) - Chemistry LibreTexts. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. [Link]

-

Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns - Fisher Scientific. [Link]

-

Detection and Identification of organics by FTIR and GC-MS Techniques - International Journal of Multidisciplinary Research and Development. [Link]

-

Infrared Spectroscopy (FT-IR/ATR) - Polymer Chemistry Characterization Lab. [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. [Link]

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC - NIH. [Link]

-

Fast LC/MS in the analysis of small molecules - ResearchGate. [Link]

-

n-Propylhydrazinecarbothioamide | C4H11N3S | CID 1810736 - PubChem - NIH. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azolifesciences.com [azolifesciences.com]

- 13. researchgate.net [researchgate.net]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 18. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 19. allsubjectjournal.com [allsubjectjournal.com]

- 20. pacificbiolabs.com [pacificbiolabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

N-cyclopropylhydrazinecarbothioamide: A Postulated Mechanism of Action and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropylhydrazinecarbothioamide is a synthetic compound featuring a thiosemicarbazide core and an N-cyclopropyl substituent. While direct experimental data on its specific biological activity is not extensively available, its structural motifs suggest a high potential for therapeutic relevance. This technical guide synthesizes the known biological activities and mechanisms of action of its core components—the thiosemicarbazide group and the cyclopropyl moiety—to postulate a comprehensive mechanistic framework for this compound. We will explore its potential as an enzyme inhibitor, an antimicrobial agent, and an anticancer therapeutic, providing hypothetical experimental protocols to validate these postulations.

Introduction: Unveiling the Potential of a Structurally-Informed Molecule

The rational design of novel therapeutic agents often relies on the strategic combination of well-characterized pharmacophores. This compound presents an intriguing case study in this regard. Its backbone is the thiosemicarbazide (or hydrazinecarbothioamide) scaffold, a class of compounds renowned for a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The addition of a cyclopropyl group is a deliberate synthetic choice, as this small, strained ring system is known to enhance metabolic stability, improve target binding affinity, and confer unique pharmacological properties to drug molecules.[3][4]

This guide will therefore proceed by dissecting the probable contributions of each structural component to the overall mechanism of action of this compound, proposing testable hypotheses for its biological effects.

The Thiosemicarbazide Core: A Hub of Diverse Biological Activity

The thiosemicarbazide moiety is a versatile pharmacophore, capable of interacting with a variety of biological targets. Its biological activity is often attributed to its ability to chelate metal ions and to form thiosemicarbazones through condensation with aldehydes or ketones.[5][6] Thiosemicarbazides and their derivatives have been extensively studied as inhibitors of various enzymes.[7]

Postulated Enzyme Inhibition

A primary mechanism through which this compound may exert its effects is through enzyme inhibition. The thiosemicarbazide scaffold has been implicated in the inhibition of several key enzymes.

-

Tyrosinase Inhibition: Thiosemicarbazones are potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[8] The thiosemicarbazide moiety is thought to interact with the copper ions in the active site of tyrosinase.[8]

-

Carbonic Anhydrase Inhibition: Certain thiosemicarbazone-benzenesulfonamide derivatives have shown potent inhibitory activity against human carbonic anhydrase isoforms.[9][10]

-

Topoisomerase Inhibition: Some thiosemicarbazide derivatives have been identified as inhibitors of bacterial type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, by reducing the ATPase activity of the ParE subunit.[2][11]

The following table summarizes the inhibitory activities of various thiosemicarbazide derivatives against different enzymes, providing a basis for a comparative assessment of this compound's potential.

| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition | Reference |

| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 3.80 | 2.82 | Mixed-type | [7] |

| 4-methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 2.62 | 1.47 | Mixed-type | [7] |

| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 1.22 | - | Reversible | [7] |

| 4-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 1.82 | - | Reversible | [7] |

| 4-dimethylaminobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 0.80 | - | Reversible | [7] |

| Compound 6b (thiosemicarbazone-benzenesulfonamide) | hCA I | - | 7.16 | - | [10] |

| Compound 6b (thiosemicarbazone-benzenesulfonamide) | hCA II | - | 0.31 | - | [10] |

| Compound 6e (thiosemicarbazone-benzenesulfonamide) | hCA I | - | 27.6 | - | [10] |

| Compound 6e (thiosemicarbazone-benzenesulfonamide) | hCA II | - | 0.34 | - | [10] |

Proposed Antimicrobial Mechanism

The broad-spectrum antimicrobial activity of thiosemicarbazide derivatives is well-documented.[12][13] The proposed mechanism for this compound's antimicrobial action would likely involve multiple targets.

-

Inhibition of DNA Synthesis: As mentioned, inhibition of DNA gyrase and topoisomerase IV is a key mechanism of antibacterial action for some thiosemicarbazides.[2][11] This leads to disruption of DNA replication and bacterial cell death.

-

Disruption of Cell Wall Synthesis: While less common, some derivatives may interfere with cell wall integrity.

-

Chelation of Essential Metal Ions: The ability of the thiosemicarbazide moiety to chelate metal ions could deprive bacteria of essential cofactors for enzymatic reactions.

The following diagram illustrates the postulated antibacterial mechanism of action.

Caption: Postulated antibacterial mechanism of this compound.

Hypothetical Anticancer Activity

Many thiosemicarbazone derivatives exhibit significant anticancer activity.[14][15] The proposed anticancer mechanism for this compound could involve:

-

Induction of Apoptosis: A common mechanism for anticancer thiosemicarbazones is the induction of programmed cell death (apoptosis).[2]

-

Inhibition of Ribonucleotide Reductase: Some thiosemicarbazones are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair, thereby halting cell proliferation.

-

Generation of Reactive Oxygen Species (ROS): The interaction of thiosemicarbazones with intracellular metal ions, such as copper, can lead to the generation of ROS, inducing oxidative stress and subsequent cell death.

The following diagram illustrates the potential anticancer signaling pathway.

Caption: Postulated anticancer mechanism of this compound.

The N-Cyclopropyl Group: Enhancing Potency and Specificity

The inclusion of a cyclopropyl group in a drug molecule is a strategic decision in medicinal chemistry.[4][16] This small, rigid ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound.[17]

-

Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[3]

-

Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock the molecule into a specific conformation that is optimal for binding to its biological target, thereby increasing potency and selectivity.[3][17]

-

Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other functional groups, such as a vinyl or carbonyl group, potentially improving the drug's properties.

-

Monoamine Oxidase (MAO) Inhibition: N-substituted cyclopropylamines are a known class of monoamine oxidase inhibitors.[18] This raises the possibility that this compound could also exhibit MAO inhibitory activity, which would have implications for its use in neurological disorders.

Experimental Protocols for Mechanistic Validation

To validate the postulated mechanisms of action for this compound, a series of in vitro and in cellulo experiments are proposed.

Enzyme Inhibition Assays

Objective: To determine the inhibitory activity of this compound against tyrosinase, carbonic anhydrase, and topoisomerase IV.

Methodology:

-

Enzyme and Substrate Preparation: Obtain purified enzymes (e.g., mushroom tyrosinase, human carbonic anhydrase II, S. aureus topoisomerase IV) and their respective substrates.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.

-

Assay Procedure:

-

For tyrosinase, monitor the oxidation of L-DOPA to dopachrome spectrophotometrically at 475 nm in the presence and absence of the inhibitor.

-

For carbonic anhydrase, use an esterase assay monitoring the hydrolysis of 4-nitrophenyl acetate at 400 nm.

-

For topoisomerase IV, utilize a decatenation assay with kinetoplast DNA (kDNA) and analyze the results by agarose gel electrophoresis.

-

-

Data Analysis: Calculate the IC50 value from the dose-response curve. Determine the mode of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki) using Lineweaver-Burk or Dixon plots.

Antimicrobial Susceptibility Testing

Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Strains: Use standard reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Broth Microdilution Assay:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates under appropriate conditions.

-

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assays

Objective: To evaluate the cytotoxic and apoptotic effects of this compound on cancer cell lines.

Methodology:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer).

-

MTT Assay for Cytotoxicity:

-

Seed cells in a 96-well plate and treat with various concentrations of this compound for 24-72 hours.

-

Add MTT reagent and incubate.

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Annexin V-FITC/PI Staining for Apoptosis:

-

Treat cells with the compound for a specified time.

-

Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

-

The following diagram outlines the proposed experimental workflow.

Caption: Proposed experimental workflow for mechanistic validation.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, its chemical structure strongly suggests a multifaceted biological profile. The thiosemicarbazide core provides a foundation for potent enzyme inhibition and broad-spectrum antimicrobial and anticancer activities. The N-cyclopropyl group is anticipated to enhance these properties by improving metabolic stability and target affinity.

Future research should focus on the synthesis and experimental validation of this compound's activity using the protocols outlined in this guide. Further studies could also explore its potential as a monoamine oxidase inhibitor. A thorough understanding of its structure-activity relationship will be crucial for the development of this promising compound into a potential therapeutic agent.

References

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. (URL: [Link])

-

Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. (URL: [Link])

-

Versatile biological activities of thiosemicarbazones and their metal complexes. Journal of Molecular Structure. (URL: [Link])

-

Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes. PubMed. (URL: [Link])

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL: Not available)

-

Microwave Assisted Synthesis, Characterisation and Biological Activities of Cu(II) Complexes of Few Thiosemicarbazones Ligands. Bangladesh Journals Online. (URL: [Link])

-

The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (URL: [Link])

-

Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis. PMC - NIH. (URL: [Link])

-

Thiosemicarbazones with tyrosinase inhibitory activity. PMC - PubMed Central - NIH. (URL: [Link])

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. (URL: [Link])

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. (URL: [Link])

-

Antimicrobial activity of thiosemicarbazide derivatives in bacteria. ResearchGate. (URL: [Link])

-

Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Bentham Science. (URL: [Link])

-

Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. PubMed. (URL: [Link])

-

Potential thiosemicarbazone‐based enzyme inhibitors: Assessment of antiproliferative activity, metabolic enzyme inhibition properties, and molecular docking calculations. Semantic Scholar. (URL: [Link])

-

Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (URL: [Link])

-

A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. (URL: [Link])

-

Antibacterial activity of thiosemicarbazide derivatives. Der Pharma Chemica. (URL: [Link])

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. PMC - PubMed Central. (URL: [Link])

-

Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. (URL: [Link])

-

Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. MDPI. (URL: [Link])

-

N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry. (URL: [Link])

-

Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. chem.ox.ac.uk. (URL: [Link])

-

Thiosemicarbazides: Synthesis and reactions. ResearchGate. (URL: [Link])

-

The Carcinostatic Activity of Thiosemicarbazones of Formyl Heteroaromatic Compounds.1 III. Primary Correlation. Journal of Medicinal Chemistry. (URL: [Link])

-

Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. NIH. (URL: [Link])

-

Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. PubMed. (URL: [Link])

-

Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. MDPI. (URL: [Link])

- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. (URL: Not available)

-

Discovery of an M-Substituted N-Cyclopropylmethyl-7α-phenyl-6,14-endoethanotetrahydronorthebaine as a Selective, Potent, and Orally Active κ-Opioid Receptor Agonist with an Improved Central Nervous System Safety Profile. PubMed. (URL: [Link])

-

Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. (URL: [Link])

-

N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives1. The Journal of Organic Chemistry. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Microwave Assisted Synthesis, Characterisation and Biological Activities of Cu(II) Complexes of Few Thiosemicarbazones Ligands | Journal of Scientific Research [banglajol.info]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. benchchem.com [benchchem.com]

- 8. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies | Bentham Science [benthamscience.com]

- 10. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis, Characterization, and Evaluation of N-cyclopropylhydrazinecarbothioamide Structural Analogs

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the strategic design, synthesis, and biological evaluation of structural analogs based on the N-cyclopropylhydrazinecarbothioamide core. Moving beyond mere protocols, this document elucidates the causal reasoning behind experimental choices, outlines self-validating methodologies, and is grounded in authoritative scientific literature.

Introduction: The Thiosemicarbazide Scaffold and the Significance of the Cyclopropyl Moiety

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a privileged scaffold in medicinal chemistry.[1] These compounds, characterized by a hydrazinecarbothioamide core, exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, antifungal, antiviral, and antioxidant properties.[2][3][4][5] The therapeutic potential of this class is often attributed to the presence of nitrogen and sulfur atoms, which can act as effective chelating agents for biologically crucial metal ions.[2][6][7]

The core molecule, this compound, introduces a cyclopropyl group. This small, strained ring is a valuable substituent in drug design for several reasons:

-

Metabolic Stability: The cyclopropyl group can block sites of metabolism, increasing the compound's half-life.

-

Conformational Rigidity: It introduces conformational constraints, which can lead to higher binding affinity and selectivity for a biological target.

-

Lipophilicity Modulation: It increases lipophilicity, potentially improving cell membrane permeability.

This guide explores the systematic development of analogs from this core structure to probe structure-activity relationships (SAR) and identify novel therapeutic candidates.

Design and Synthesis of Structural Analogs

The logical starting point for analog development is the multi-step process of design, synthesis, and purification. The rationale is to create a library of related compounds where specific molecular features are systematically varied.

Rationale for Analog Design

The primary synthetic route to thiosemicarbazides involves the nucleophilic addition of a hydrazine derivative to an isothiocyanate.[8] This provides two key vectors for structural modification:

-

Varying the Hydrazine Component: Replacing cyclopropylhydrazine with other alkyl, aryl, or heterocyclic hydrazines to probe the importance of the cyclopropyl group's size, electronics, and conformation.

-

Varying the Isothiocyanate Component: Reacting cyclopropylhydrazine with a diverse range of isothiocyanates (e.g., phenyl isothiocyanate, methyl isothiocyanate) to append different R-groups.

A subsequent reaction with various aldehydes or ketones can convert the synthesized thiosemicarbazides into a corresponding library of thiosemicarbazones, which are frequently the more biologically active species.[3][5][7]

Experimental Workflow: Synthesis

The following diagram outlines the general workflow for the synthesis and purification of a library of this compound analogs and their subsequent conversion to thiosemicarbazones.

Sources

- 1. Thiosemicarbazide derivatives: Significance and symbolism [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

literature review on cyclopropyl-containing compounds in medicinal chemistry

The Cyclopropyl Ring: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The cyclopropyl group, once a mere chemical curiosity, has ascended to a position of prominence in medicinal chemistry.[1] Its unique stereoelectronic properties, born from significant ring strain, offer a powerful toolkit for addressing multifaceted challenges in drug design, including potency, selectivity, metabolic stability, and physicochemical properties.[1][2] This technical guide delves into the strategic application of the cyclopropyl moiety, exploring its role as a versatile bioisostere and a conformational constraining element. We will dissect the causal relationships behind its beneficial effects on pharmacokinetic and pharmacodynamic profiles, supported by mechanistic insights and case studies of clinically successful drugs. Furthermore, this guide provides detailed synthetic protocols for the incorporation of this valuable scaffold, offering researchers a practical framework for its application in drug discovery programs.

The Enduring Appeal of a Strained Ring: Physicochemical & Stereoelectronic Properties

The cyclopropyl ring, the smallest of the cycloalkanes, possesses a unique set of properties that distinguish it from other alkyl groups.[3] Its three carbon atoms are coplanar, and the C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[4] This inherent ring strain, approximately 27.5 kcal/mol, is the wellspring of its distinct reactivity and conformational characteristics.[1]

Key features that medicinal chemists leverage include:

-

Enhanced p-character of C-C bonds: The C-C bonds have increased p-character, making them shorter (1.51 Å) and stronger than typical alkane C-C bonds.[5][6]

-

Stronger C-H bonds: The C-H bonds are also shorter and stronger, rendering them less susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes.[1][7]

-

Rigidity and Conformational Constraint: The rigid nature of the ring can lock flexible molecules into a specific, bioactive conformation, which can lead to a more favorable entropic contribution to binding affinity.[1][3] This pre-organization minimizes the entropic penalty upon binding to a biological target.[2][6]

These fundamental properties translate into tangible benefits in drug design, allowing for the fine-tuning of a candidate's overall profile.

Strategic Applications in Drug Design

The cyclopropyl group is a versatile tool that can be strategically employed to overcome various hurdles in drug discovery.[2]

Enhancing Metabolic Stability

A primary application of the cyclopropyl group is to enhance metabolic stability.[3] The high C-H bond dissociation energy makes the cyclopropyl moiety a "metabolic shield," protecting adjacent functional groups from oxidative metabolism.[7] For instance, replacing an N-ethyl group, which is prone to dealkylation, with an N-cyclopropyl group can significantly increase a compound's half-life.[1]

-

Case Study: Pitavastatin The classic example is pitavastatin, where the cyclopropyl group diverts metabolism away from the major drug-metabolizing enzyme CYP3A4, thus reducing the potential for drug-drug interactions.[7]

However, it is crucial to note that cyclopropylamines can sometimes undergo CYP-mediated bioactivation to form reactive metabolites, as was observed with the antibiotic trovafloxacin, which was associated with hepatotoxicity.[7]

A Versatile Bioisostere

The cyclopropyl group serves as an effective bioisosteric replacement for several common functional groups, allowing for the optimization of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[1]

-

gem-Dimethyl and Isopropyl Groups: The cyclopropyl group can mimic the steric bulk of a gem-dimethyl or isopropyl group while introducing rigidity. This can be advantageous for improving binding affinity and metabolic stability.

-

Alkenes and Phenyl Rings: Due to the π-character of its C-C bonds, the cyclopropyl group can act as a non-aromatic, more saturated bioisostere for alkenes and even phenyl rings.[8][9] This substitution can improve physicochemical properties by increasing the fraction of sp³ carbons (Fsp³).[9] In Factor Xa inhibitors, replacing a phenyl ring with a cyclopropyl group maintained the necessary geometry while reducing molecular weight and increasing ligand efficiency.[10]

Modulating Potency, Selectivity, and Physicochemical Properties

The conformational constraint imposed by the cyclopropyl ring can lock a molecule into its bioactive conformation, thereby enhancing its binding potency and selectivity for its intended target.[3] This can also help to reduce off-target effects by minimizing binding to other proteins.[1][8]

Furthermore, the incorporation of a cyclopropyl group can modulate a compound's physicochemical properties, such as lipophilicity and pKa, which are critical for oral bioavailability and cell permeability.[1][2] For example, introducing a cyclopropyl group was shown to lower the basicity of the RNA splice modifier risdiplam, which helped to eliminate hERG and phospholipidosis liabilities.[7]

Synthetic Strategies for Incorporating the Cyclopropyl Moiety

A variety of synthetic methods are available for introducing the cyclopropyl group into a molecule. The choice of method often depends on the specific substrate and the desired stereochemistry.

Classical Cyclopropanation Reactions

-

Simmons-Smith Reaction: This is a widely used method for the cyclopropanation of alkenes using a carbenoid generated from diiodomethane and a zinc-copper couple.[11][12]

-

Corey-Chaykovsky Reaction: This reaction involves the use of a sulfur ylide to convert aldehydes or ketones into epoxides, or α,β-unsaturated carbonyl compounds into cyclopropyl ketones.[11][12]

Modern Catalytic Methods

Modern synthetic chemistry has provided a range of catalytic methods for cyclopropanation, often with high levels of stereocontrol.

-

Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts, particularly those based on rhodium and copper, can effectively catalyze the cyclopropanation of alkenes with diazo compounds.[12]

-

Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst. The cyclopropanol can then be further functionalized.[12]

Incorporation of Cyclopropyl-Containing Building Blocks

A straightforward approach is to use commercially available or readily synthesized building blocks that already contain the cyclopropyl moiety.[12] Common examples include:

Experimental Protocols

Synthesis of an N-Aryl Cyclopropylamine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with cyclopropylamine.

Materials:

-

Aryl halide (1.0 mmol)

-

Cyclopropylamine (1.5 mmol)

-

Pd₂(dba)₃ (0.02 mmol)

-

Xantphos (0.04 mmol)

-

Sodium tert-butoxide (1.4 mmol)

-

Anhydrous toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add the aryl halide, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by cyclopropylamine.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Expected Outcome: This method generally provides good to excellent yields of the desired N-aryl cyclopropylamine. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is essential to confirm the structure.

Reductive Amination to Synthesize an N-Cyclopropylamine Derivative

This protocol outlines the synthesis of a secondary amine from an aldehyde and cyclopropylamine using sodium triacetoxyborohydride (STAB).[13]

Materials:

-

Aldehyde (1.0 mmol)

-

Cyclopropylamine (1.2 mmol)

-

Sodium triacetoxyborohydride (STAB) (1.5 mmol)[13]

-

Anhydrous dichloromethane (DCM) (10 mL)[13]

Procedure:

-

Dissolve the aldehyde and cyclopropylamine in anhydrous DCM in a round-bottom flask.[13]

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.[13]

-

Add STAB portion-wise to the reaction mixture.[13]

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[13]

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[13]

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).[13]

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[13]

-

Purify the crude product by silica gel column chromatography to yield the desired N-cyclopropyl-amine derivative.[13]

Expected Outcome: Reductive amination with STAB is a mild and efficient method for synthesizing secondary amines.[13] Yields will vary depending on the substrate. Confirmation of the product structure should be performed using NMR and mass spectrometry.[13]

Case Studies of Successful Cyclopropyl-Containing Drugs

The successful application of the cyclopropyl group is evident in numerous marketed drugs across various therapeutic areas.[14] Between 2012 and 2018 alone, the U.S. FDA approved 18 new drugs containing a cyclopropyl moiety.[12]

| Drug | Therapeutic Area | Role of the Cyclopropyl Group |

| Grazoprevir | Antiviral (Hepatitis C) | The cyclopropylsulfonamide is a key pharmacophore that binds to the NS3/4A protease active site. |

| Glecaprevir | Antiviral (Hepatitis C) | The cyclopropyl group contributes to the conformational rigidity required for potent inhibition of the NS3/4A protease. |

| Voxilaprevir | Antiviral (Hepatitis C) | The cyclopropyl moiety is integral to the macrocyclic structure, providing conformational constraint for optimal binding. |

| Ozenoxacin | Antibacterial | The N-cyclopropyl group is a common feature in quinolone antibiotics, contributing to their antibacterial activity. |

| Lemborexant | Insomnia | The cyclopropyl group provides conformational stability, which is crucial for its antagonist activity at orexin receptors.[9] |

| Cabozantinib | Oncology (Tyrosine Kinase Inhibitor) | The cyclopropyl group is part of the hinge-binding motif, contributing to its potency against MET and VEGFR2.[11] |

| Trametinib | Oncology (MEK Inhibitor) | The cyclopropyl group provides a rigid scaffold that contributes to the high potency and selectivity of the molecule. |

| Olaparib | Oncology (PARP Inhibitor) | The cyclopropylcarbonyl moiety is a key part of the pharmacophore that interacts with the NAD⁺ binding site of PARP. |

Visualizing the Impact of the Cyclopropyl Group

Conformational Rigidity

The following diagram illustrates how a cyclopropyl group can restrict the conformational freedom of a molecule compared to a more flexible alkyl chain.

Caption: Comparison of a flexible alkyl chain versus a rigid cyclopropyl group.

Bioisosteric Replacement

This diagram shows how a cyclopropyl group can serve as a bioisostere for a phenyl ring, preserving the exit vectors of substituents.

Caption: Cyclopropyl group as a bioisostere for a phenyl ring.

Challenges and Future Perspectives

While the cyclopropyl group offers numerous advantages, it is not without potential liabilities. As mentioned, cyclopropylamines can be bioactivated to reactive species.[7] Additionally, cyclopropyl carboxylic acids have been identified as a structural alert due to their potential to form carnitine conjugates, which can lead to toxicity.[9]

Despite these challenges, the future for cyclopropyl-containing compounds in medicinal chemistry remains bright. The development of novel synthetic methods, including enantioselective approaches, continues to expand the accessibility of diverse cyclopropyl-containing building blocks.[15][16] The increasing focus on molecules with higher sp³ character to explore new chemical space will likely lead to even more innovative applications of this versatile scaffold.

Conclusion

The cyclopropyl group has firmly established itself as a privileged motif in drug discovery.[8] Its unique combination of rigidity, metabolic stability, and versatile bioisosterism provides medicinal chemists with a powerful tool to address a wide range of challenges.[2][3] By understanding the fundamental principles that govern its behavior and leveraging modern synthetic methods for its incorporation, researchers can continue to unlock the potential of this small but mighty ring to create the next generation of therapeutics.

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud.

- The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (n.d.). Scientific Update.

- Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis - Benchchem. (n.d.). BenchChem.

- Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Hypha Discovery.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF - ResearchGate. (n.d.). ResearchGate.

- The "Cyclopropyl Fragment" Is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016). PubMed.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (n.d.). Taylor & Francis Online.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry. (2016). ACS Publications.

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications - Longdom Publishing. (n.d.). Longdom Publishing.

- Applications in medicinal chemistry for cyclopropyl-containing compounds - Benchchem. (n.d.). BenchChem.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.). Thieme Connect.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Advances in the Synthesis of Cyclopropylamines | Chemical Reviews. (n.d.). ACS Publications.

- Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes - ChemRxiv. (n.d.). ChemRxiv.

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC. (n.d.). National Center for Biotechnology Information.

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. (n.d.). eCampusOntario.

- Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex. (2023). Domainex.

- Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. (n.d.). Semantic Scholar.

- Put a ring on it: application of small aliphatic rings in medicinal chemistry - PubMed Central. (n.d.). National Center for Biotechnology Information.

- Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats - PMC. (2021). National Center for Biotechnology Information.

- Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed. (n.d.). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. longdom.org [longdom.org]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. scientificupdate.com [scientificupdate.com]

- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 11. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of N-cyclopropylhydrazinecarbothioamide: A Technical Guide

Introduction

N-cyclopropylhydrazinecarbothioamide is a unique molecule integrating a cyclopropyl ring with a hydrazinecarbothioamide (thiosemicarbazide) backbone. This combination of functionalities suggests potential applications in medicinal chemistry and materials science, necessitating a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of such characterization, providing unambiguous evidence of molecular structure and purity. This guide offers an in-depth exploration of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While direct experimental spectra for this specific molecule are not widely available in public databases, this document, grounded in the principles of spectroscopic interpretation and data from closely related analogs, serves as a predictive and instructional resource for researchers. The methodologies and interpretations presented herein are designed to be a self-validating system for anyone synthesizing or working with this compound.

Molecular Structure and Expected Spectroscopic Features

A fundamental understanding of the molecular structure is paramount to interpreting its spectroscopic output. This compound consists of a cyclopropyl group attached to a nitrogen atom of the hydrazine moiety, which is in turn linked to a carbothioamide group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron density around the proton, which is affected by the electronegativity of adjacent atoms and anisotropic effects from pi systems.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | br s | 1H | NH -CS | The proton on the nitrogen attached to the thiocarbonyl group is expected to be significantly deshielded due to the electron-withdrawing nature of the C=S bond and potential hydrogen bonding. |

| ~7.5 - 8.5 | br s | 2H | CSNH₂ | The terminal NH₂ protons are also deshielded and often appear as a broad singlet due to quadrupole broadening and exchange. |

| ~4.5 - 5.5 | br s | 1H | Cyclopropyl-NH | The proton on the nitrogen adjacent to the cyclopropyl group will be a broad singlet, its chemical shift influenced by the nitrogen to which it is attached. |

| ~2.2 - 2.8 | m | 1H | Cyclopropyl CH | The methine proton of the cyclopropyl group is expected to be a multiplet due to coupling with the adjacent methylene protons. |

| ~0.4 - 0.8 | m | 4H | Cyclopropyl CH₂ | The methylene protons of the cyclopropyl ring are diastereotopic and will appear as complex multiplets at a high field (upfield), a characteristic feature of cyclopropyl rings. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to observe exchangeable protons (NH).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Process the free induction decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 - 185 | C =S | The thiocarbonyl carbon is highly deshielded and appears at a very low field. This is a key diagnostic peak for the thiourea/thiosemicarbazide functionality.[1][2] |